molecular formula C10H18O2 B14358654 4,6,6-Trimethylheptane-2,5-dione CAS No. 93370-94-6

4,6,6-Trimethylheptane-2,5-dione

Cat. No.: B14358654
CAS No.: 93370-94-6
M. Wt: 170.25 g/mol
InChI Key: OMYCXRGQFVHFEO-UHFFFAOYSA-N
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Description

4,6,6-Trimethylheptane-2,5-dione is an organic compound with the molecular formula C10H18O2. It is a branched alkane with two ketone functional groups located at the second and fifth carbon atoms. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,6-Trimethylheptane-2,5-dione can be achieved through several methods. One common approach involves the reaction of 4-bromo-2,2-dimethylbutane with tert-butyllithium, followed by the addition of acetone . This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce this compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

4,6,6-Trimethylheptane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

4,6,6-Trimethylheptane-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6,6-Trimethylheptane-2,5-dione involves its interaction with molecular targets through its ketone functional groups. These groups can form hydrogen bonds and participate in nucleophilic addition reactions, making the compound reactive towards various biological and chemical entities. The pathways involved in its action depend on the specific context of its use, such as in chemical synthesis or biological interactions .

Comparison with Similar Compounds

4,6,6-Trimethylheptane-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific branching and functional group arrangement, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

93370-94-6

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

4,6,6-trimethylheptane-2,5-dione

InChI

InChI=1S/C10H18O2/c1-7(6-8(2)11)9(12)10(3,4)5/h7H,6H2,1-5H3

InChI Key

OMYCXRGQFVHFEO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)C(=O)C(C)(C)C

Origin of Product

United States

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